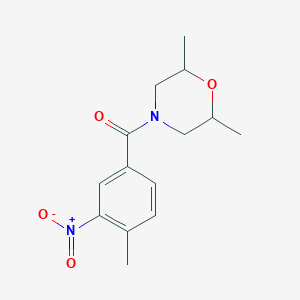
2,6-dimethyl-4-(4-methyl-3-nitrobenzoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-4-(4-methyl-3-nitrobenzoyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is commonly used in scientific research for its unique properties and applications.
作用機序
The mechanism of action of 2,6-dimethyl-4-(4-methyl-3-nitrobenzoyl)morpholine is not fully understood. However, it is believed to interact with proteins and other biomolecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This interaction leads to a change in the fluorescence properties of the compound, which can be used to study the interaction between the compound and biomolecules.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to cells and has low cytotoxicity. It has also been shown to be stable under physiological conditions, making it a suitable probe for biological studies.
実験室実験の利点と制限
One of the main advantages of 2,6-dimethyl-4-(4-methyl-3-nitrobenzoyl)morpholine is its unique fluorescence properties, which make it a suitable probe for studying protein-ligand interactions. It is also relatively easy to synthesize, making it readily available for laboratory use. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its fluorescent properties.
将来の方向性
There are numerous future directions for the use of 2,6-dimethyl-4-(4-methyl-3-nitrobenzoyl)morpholine in scientific research. One potential direction is the development of new ligands for metal complexes for catalytic reactions. Additionally, it could be used as a probe for studying the interaction between proteins and other biomolecules in vivo. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, this compound is a unique compound that has numerous applications in scientific research. Its unique fluorescence properties make it a suitable probe for studying protein-ligand interactions, while its relative ease of synthesis makes it readily available for laboratory use. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
The synthesis of 2,6-dimethyl-4-(4-methyl-3-nitrobenzoyl)morpholine involves the reaction of 4-methyl-3-nitrobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting compound is then treated with dimethyl sulfate to obtain the final product. This method has been widely used in the laboratory for the preparation of this compound.
科学的研究の応用
2,6-dimethyl-4-(4-methyl-3-nitrobenzoyl)morpholine has been extensively used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to study the interaction between proteins and small molecules. It has also been used as a ligand for the preparation of metal complexes for catalytic reactions. Additionally, it has been used as a precursor for the preparation of other biologically active compounds.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9-4-5-12(6-13(9)16(18)19)14(17)15-7-10(2)20-11(3)8-15/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYWCRBOFGSVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4919391.png)
![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4919401.png)

![2-tert-butyl-N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4919416.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B4919417.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4919421.png)
![diisopropyl {(3-aminophenyl)[(3-aminophenyl)amino]methyl}phosphonate](/img/structure/B4919426.png)
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4919429.png)
![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B4919447.png)
![2-fluoro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4919450.png)

![3-[(2-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4919470.png)

![[1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4919492.png)
